molecular formula C13H11F2N B8126362 3',4'-Difluoro-2-methyl-[1,1'-biphenyl]-3-amine

3',4'-Difluoro-2-methyl-[1,1'-biphenyl]-3-amine

Cat. No.: B8126362
M. Wt: 219.23 g/mol
InChI Key: SWKPWPCHHAZWJF-UHFFFAOYSA-N
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Description

3’,4’-Difluoro-2-methyl-[1,1’-biphenyl]-3-amine is a fluorinated biphenyl compound. Fluorinated biphenyls are of significant interest in various fields due to their unique chemical properties, including high electronegativity and stability. These compounds are often used in medicinal chemistry, materials science, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of fluorinated biphenyl compounds often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation of the desired product. Techniques such as crystallization, distillation, and chromatography are commonly used to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Difluoro-2-methyl-[1,1’-biphenyl]-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding biphenyl ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

3’,4’-Difluoro-2-methyl-[1,1’-biphenyl]-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’,4’-Difluoro-2-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can influence its electronic distribution, enhancing its binding affinity to certain receptors or enzymes. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluoro-1,1’-biphenyl
  • 2,3-Difluoro-1,1’-biphenyl
  • 4’-Difluoro-2-methyl-1,1’-biphenyl

Uniqueness

3’,4’-Difluoro-2-methyl-[1,1’-biphenyl]-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both methyl and amine groups, along with the difluorinated biphenyl structure, provides a distinct set of chemical and physical properties that can be advantageous in various applications .

Properties

IUPAC Name

3-(3,4-difluorophenyl)-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N/c1-8-10(3-2-4-13(8)16)9-5-6-11(14)12(15)7-9/h2-7H,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKPWPCHHAZWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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